Fujianmycin A

Anticancer drug discovery Cytotoxicity screening Lung cancer models

Fujianmycin A (CAS 96695-57-7) is a benz[a]anthraquinone angucyclinone with defined (3S,4R) stereochemistry. Sourcing authenticated angucyclinone standards for reproducible cytotoxicity screening and stereochemistry-dependent SAR studies presents a persistent challenge. Fujianmycin A resolves this: • Validated A549 lung adenocarcinoma cytotoxicity (IC50 5.2 μM)-a structurally defined comparator for anti-lung-cancer agent screening. • Defined (3S,4R) configuration enabling stereochemistry-dependent target engagement studies distinct from fujianmycin B stereoisomers. • Established spectroscopic profile for dereplication workflows across Streptomyces and Saccharopolyspora strains.

Molecular Formula C19H14O5
Molecular Weight 322.3 g/mol
CAS No. 96695-57-7
Cat. No. B1213950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFujianmycin A
CAS96695-57-7
Synonymsfujianmycin A
Molecular FormulaC19H14O5
Molecular Weight322.3 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2=C(C1O)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)O
InChIInChI=1S/C19H14O5/c1-8-7-13(21)14-10(17(8)22)5-6-11-16(14)19(24)9-3-2-4-12(20)15(9)18(11)23/h2-6,8,17,20,22H,7H2,1H3/t8-,17+/m0/s1
InChIKeyWWVNIBVFNYKUQY-WNWIJWBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fujianmycin A: Angucyclinone Antibiotic and Cytotoxicity Overview


Fujianmycin A (CAS 96695-57-7) is a benz[a]anthraquinone antibiotic belonging to the angucyclinone class of polyketide natural products, originally isolated in 1985 from Streptomyces sp. IA-CAS No. 114 from Fujian Province, China [1]. The compound possesses a tetracyclic benz[a]anthraquinone skeleton with a molecular formula of C19H14O5 and molecular weight of 322.3 g/mol, featuring two stereocenters at C3 (S) and C4 (R) [2]. As a member of the angucycline/angucyclinone family, Fujianmycin A shares structural features with ochromycinone, rubiginones, and tetrangulol methyl ether, but its specific stereochemical configuration and oxidation pattern distinguish it within this class of bioactive secondary metabolites [3].

1
Stereochemically defined angucyclinone scaffold with (3S,4R) configuration
2
Cell-model cytotoxicity research: reported A549 lung adenocarcinoma endpoint context
3
Total synthesis route available, supporting chemical derivatization studies

Why Fujianmycin A Substitution Is Scientifically Invalid


Angucyclinones are not functionally interchangeable despite their shared tetracyclic benz[a]anthraquinone core. Stereochemical differences among structurally related members—including (+)-ochromycinone, (+)-rubiginone B2, and fujianmycin A—produce distinct biological activity profiles. For instance, the stereoisomeric pair of fujianmycin B (SNA-8073-A) and SNA-8073-B demonstrates that identical molecular formulas (C20H16O5) can yield profoundly divergent target engagement: SNA-8073-B inhibits prolyl endopeptidase with an IC50 of 8.9 μM, whereas its stereoisomer SNA-8073-A exhibits no inhibition even at 60 μM [1]. Furthermore, in a co-isolation study from Saccharopolyspora sp. BCC 21906, fujianmycin A was obtained alongside (+)-ochromycinone, (+)-rubiginone B2, and tetrangulol methyl ether, yet these compounds displayed substantially different cytotoxicity and antimalarial activity profiles, with the newly discovered saccharosporones A and B showing potent antiplasmodial activity (IC50 4.1 and 3.9 μM) while fujianmycin A and the other known angucyclinones exhibited distinct bioactivity signatures [2][3]. These findings underscore that generic substitution among angucyclinones without empirical validation of the specific activity of interest constitutes a critical scientific risk.

StereoisomerStereochemical differences within angucyclinones may shift target engagement; SNA-8073-A vs. SNA-8073-B show >6-fold activity divergence in prolyl endopeptidase assay.
Class-levelShared benz[a]anthraquinone core does not guarantee functional equivalence; co-occurring angucyclinones exhibit distinct cytotoxicity and antimalarial profiles.
BioactivityGeneralizing activity from one angucyclinone to another without compound-specific validation constitutes a procurement risk.

Differentiation Evidence for Fujianmycin A Procurement


Cytotoxicity in Human Lung Adenocarcinoma A549 Model

Fujianmycin A demonstrates measurable cytotoxicity against the human alveolar epithelial carcinoma cell line A549 with an IC50 of 5.2 μM. Among five compounds isolated from Streptomyces sp. HS-HY-045—including (-)-(2R,4S)-4-hydroxy-2-methoxy-2-(9E-pentenyl)-tetrahydropyran, Streptenol C, a novel compound (36074-11), and Streptenol A—Fujianmycin A (compound 4) exhibited the most pronounced inhibitory effect in this specific cancer model [1].

Cytotoxicity (A549)
Reported
IC50 5.2 μM
Supports cytotoxicity endpoint review in lung adenocarcinoma cell model
Cross-study comparable among co-isolated metabolites
Anticancer drug discovery Cytotoxicity screening Lung cancer models

Prolyl Endopeptidase Inhibition Divergence Between Stereoisomers

SNA-8073-A (identified as fujianmycin B, rubiginone A2) and its stereoisomer SNA-8073-B exhibit a stark functional dichotomy in prolyl endopeptidase (PEP) inhibition. SNA-8073-B inhibits Flavobacterium PEP non-competitively with an IC50 of 8.9 μM using Z-Gly-Pro-pNA as substrate, whereas SNA-8073-A demonstrates complete lack of inhibition even at concentrations exceeding 60 μM [1]. This >6.7-fold selectivity window between stereoisomers underscores the critical dependence of biological function on precise stereochemical configuration within the angucyclinone class.

PEP Inhibition Stereoisomers
Class-level inference
SNA-8073-A inactive (>60 μM); SNA-8073-B IC50 8.9 μM
Stereochemical configuration critically modulates target engagement
Non-competitive inhibition in Flavobacterium PEP assay
Prolyl endopeptidase inhibition Stereoisomer selectivity Neurodegenerative disease targets

Biosynthetic Precursor for Oxygenated Angucyclinones

Six novel highly oxygenated angucyclinone polyketides, panglimycins A-F, were isolated from Indonesian Streptomyces strain ICBB8230 and identified as biosynthetic derivatives of either ochromycinone or fujianmycin A. The panglimycins represent a distinct structural subclass characterized by enhanced oxygenation patterns relative to their precursor scaffolds [1]. Despite structural similarity to antibiotic angucyclinones, the panglimycins themselves did not exhibit antimicrobial activity against the tested bacterial and fungal panel, highlighting the divergent biological outcomes resulting from specific oxygenation modifications on the fujianmycin/ochromycinone scaffold [1].

Biosynthetic Precursor
Class-level inference
Precursor to panglimycins A–F
Validated scaffold for enzymatic oxygenation studies
Panglimycins lack antimicrobial activity despite structural similarity
Natural product biosynthesis Polyketide derivatization Angucyclinone engineering

Divergent Bioactivity Among Co-Occurring Angucyclinones

In a comprehensive isolation study from Saccharopolyspora sp. BCC 21906, fujianmycin A was co-obtained alongside (+)-ochromycinone, (+)-rubiginone B2, tetrangulol methyl ether, and three new saccharosporones A, B, and C. Saccharosporones A and B exhibited antimalarial activity against Plasmodium falciparum K1 with IC50 values of 4.1 and 3.9 μM, respectively, and both displayed cytotoxic activities against KB, MCF-7, and NCI-H187 cancer cell lines as well as nonmalignant Vero cells [1]. Fujianmycin A and the other known angucyclinones in this mixture possess distinct bioactivity signatures that differ from the saccharosporones, reinforcing that members of this structural class are not functionally redundant.

Co-occurring Bioactivity
Class-level inference
Distinct profiles vs. saccharosporones (antimalarial IC50 3.9–4.1 μM)
Angucyclinone bioactivity is compound-specific; dereplication context
Co-isolation from Saccharopolyspora sp. BCC 21906
Antimalarial screening Cytotoxicity profiling Natural product dereplication

Validated Total Synthesis and Synthetic Accessibility

The total synthesis of fujianmycin A has been achieved alongside rubiginone A2 and C2, employing Diels-Alder/aromatization and photochemical reactions as key steps to construct the tetracyclic benz[a]anthraquinone skeleton, with Sharpless epoxidation utilized for stereochemical control [1]. This synthetic route establishes fujianmycin A as a chemically accessible scaffold, distinguishing it from angucyclinones for which no total synthesis has been reported.

Total Synthesis
Reported
Diels-Alder/aromatization + Sharpless epoxidation
Chemical accessibility for analog generation and scale-up research
Also applied to rubiginone A2 and C2
Total synthesis Chemical methodology Scalable production

Fujianmycin A Research and Industrial Applications


Lung Adenocarcinoma Cytotoxicity Screening

Fujianmycin A is directly applicable for laboratories conducting cytotoxicity screening against human lung cancer models, with a validated IC50 of 5.2 μM against the A549 alveolar epithelial carcinoma cell line [1]. This benchmark enables its use as a reference compound in comparative cytotoxicity studies of novel natural products or synthetic analogs targeting lung adenocarcinoma. Researchers evaluating candidate anti-lung-cancer agents may incorporate Fujianmycin A as a structurally defined angucyclinone comparator with documented activity in this therapeutically relevant cell model.

Biosynthetic Pathway Elucidation and Precursor Studies

Fujianmycin A serves as a validated biosynthetic precursor for generating highly oxygenated angucyclinone derivatives, as demonstrated by the isolation of panglimycins A-F from Streptomyces strain ICBB8230, which were determined to be biosynthetically derived from either fujianmycin A or ochromycinone [2]. Researchers engaged in polyketide pathway engineering, combinatorial biosynthesis, or enzymatic derivatization of the benz[a]anthraquinone scaffold may utilize Fujianmycin A as a defined starting material or analytical standard for tracking biosynthetic transformations and identifying novel oxygenated congeners.

Stereoisomer-Dependent Target Engagement Studies

The angucyclinone class exhibits pronounced stereochemical dependence in target binding, as exemplified by the >6.7-fold difference in prolyl endopeptidase inhibition between stereoisomers SNA-8073-A (fujianmycin B) and SNA-8073-B (IC50 >60 μM vs 8.9 μM) [3]. Fujianmycin A, possessing a defined (3S,4R) stereochemical configuration distinct from fujianmycin B, represents a critical comparator for structure-activity relationship (SAR) studies exploring how specific stereocenters govern target engagement, enzyme inhibition, or receptor binding within the angucyclinone pharmacophore. This scenario is particularly relevant for medicinal chemistry programs investigating prolyl endopeptidase modulation or other targets potentially affected by angucyclinone stereochemistry.

Dereplication and Chemotaxonomic Studies for Actinomycetes

Fujianmycin A is a well-characterized angucyclinone metabolite consistently identified across multiple Streptomyces and Saccharopolyspora strains, including Streptomyces sp. IA-CAS No. 114 (original producing strain) [4], Streptomyces sp. ICBB8230 [2], and Saccharopolyspora sp. BCC 21906 [5]. Its reproducible occurrence and established spectroscopic signatures make Fujianmycin A a valuable authentic standard for dereplication workflows, facilitating the rapid identification of known angucyclinones in actinomycete extracts and enabling researchers to prioritize truly novel secondary metabolites. Additionally, its presence alongside specific co-metabolites (ochromycinone, rubiginone B2, tetrangulol methyl ether) provides chemotaxonomic markers for strain classification and biosynthetic gene cluster analysis.

Application
Selection Property
Validation Focus
Lung adenocarcinoma cell-model studies
Cell-model endpoint review
Cytotoxicity benchmark in A549 line
Biosynthetic pathway research
Precursor scaffold identity
Enzymatic oxygenation derivatization
Stereochemical SAR studies
Stereochemical-control context
Target engagement modulation by configuration
Dereplication and chemotaxonomy
Authenticated standard reference
MS/NMR-based dereplication workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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